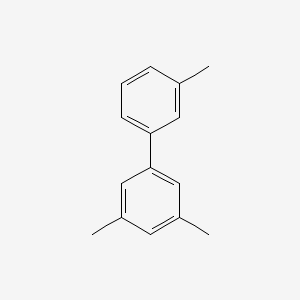
1,3-Dimethyl-5-(3-methylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-(3-methylphenyl)benzene, commonly referred to as 3,5-dimethyl-1-phenylbenzene, is a chemical compound with a range of uses in scientific research. It is a derivative of benzene, and is used in the synthesis of various other compounds. It is a colorless, crystalline solid and has a sweet, aromatic odor. It is a flammable material and is soluble in various organic solvents.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1,3-Dimethyl-5-(3-methylphenyl)benzene involves the alkylation of 1,3-dimethylbenzene with 3-methylphenylmagnesium bromide, followed by a Friedel-Crafts alkylation reaction with benzene.
Starting Materials
1,3-dimethylbenzene, 3-methylphenylmagnesium bromide, benzene, anhydrous aluminum chloride, diethyl ether, dichloromethane, sodium sulfate
Reaction
1. To a solution of 1,3-dimethylbenzene (10 mmol) in dry diethyl ether (50 mL) at 0°C, add dropwise 3-methylphenylmagnesium bromide (20 mmol) under nitrogen atmosphere., 2. Stir the reaction mixture at room temperature for 2 hours., 3. Add anhydrous aluminum chloride (10 mmol) to the reaction mixture and stir for 30 minutes., 4. Add benzene (10 mmol) to the reaction mixture and stir for 4 hours at room temperature., 5. Quench the reaction by adding water (50 mL) and extract the organic layer with dichloromethane (3 x 50 mL)., 6. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure., 7. Purify the crude product by column chromatography using hexane and ethyl acetate as eluent., 8. Obtain the desired product, 1,3-Dimethyl-5-(3-methylphenyl)benzene, as a colorless liquid with a yield of 60-70%.
科学研究应用
3,5-Dimethyl-1-phenylbenzene has a range of applications in scientific research. It is used as a starting material for the synthesis of various other compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a reagent in organic synthesis, and as a catalyst in the manufacture of polymers. Additionally, 3,5-dimethyl-1-phenylbenzene is used in the synthesis of certain drugs, such as antibiotics and anti-inflammatory agents.
作用机制
The mechanism of action of 3,5-dimethyl-1-phenylbenzene is not fully understood, however, it is believed to be due to its ability to form aryl-aryl bonds. This bond formation allows the compound to react with other molecules, leading to the formation of new compounds. Additionally, 3,5-dimethyl-1-phenylbenzene can act as a catalyst in the synthesis of certain compounds, allowing for faster reaction times and higher yields.
生化和生理效应
The biochemical and physiological effects of 3,5-dimethyl-1-phenylbenzene are not well understood. However, it is believed to be non-toxic and non-mutagenic, and has not been linked to any adverse health effects.
实验室实验的优点和局限性
The main advantage of using 3,5-dimethyl-1-phenylbenzene in laboratory experiments is its low cost and availability. Additionally, it has a wide range of applications in organic synthesis, and can be used as a reagent or catalyst in the synthesis of various compounds. However, the compound is flammable and should be handled with care. Additionally, the Friedel-Crafts alkylation reaction can yield a mixture of products, which must then be separated and purified.
未来方向
Future research on 3,5-dimethyl-1-phenylbenzene could focus on its potential applications in the synthesis of new compounds, such as pharmaceuticals and other materials. Additionally, further research could be conducted on the mechanisms of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could focus on the development of new synthesis methods, which could lead to improved yields and reaction times. Finally, further research could focus on the development of new analytical techniques, which could be used to more accurately characterize the compound and its derivatives.
属性
IUPAC Name |
1,3-dimethyl-5-(3-methylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-11-5-4-6-14(8-11)15-9-12(2)7-13(3)10-15/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEUMKPRAKFGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-(3-methylphenyl)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2459193.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)
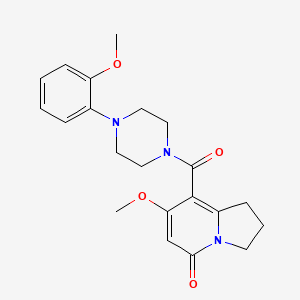
![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)
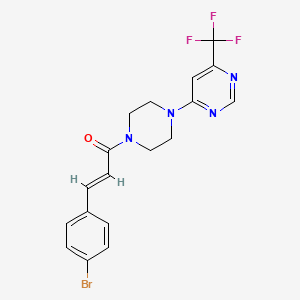
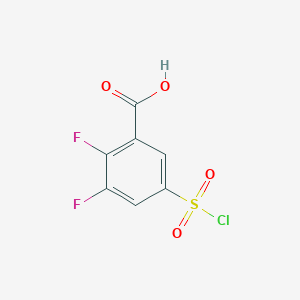
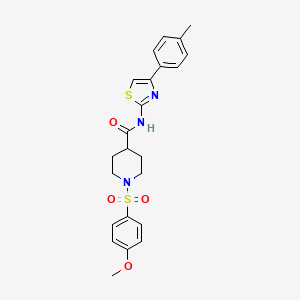
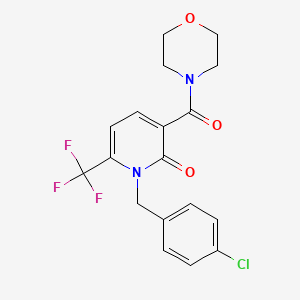
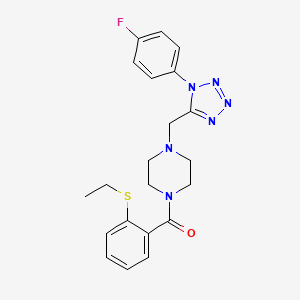
![3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine](/img/structure/B2459212.png)
![N-(4-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2459213.png)
![2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2459214.png)
![3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2459215.png)